molecular formula C9H10O4S B3049319 phenacyl methanesulfonate CAS No. 20187-61-5

phenacyl methanesulfonate

Cat. No.: B3049319
CAS No.: 20187-61-5
M. Wt: 214.24 g/mol
InChI Key: PGKMWTAFZUKYBD-UHFFFAOYSA-N
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Description

Phenacyl methanesulfonate is a versatile alkylating agent with significant utility in synthetic organic chemistry and life sciences research. Its primary value lies in its ability to efficiently transfer the phenacyl group (C6H5C(O)CH2-) to nucleophiles such as alcohols, thiols, and amines. This reactivity makes it a valuable reagent for the synthesis of protected intermediates and for the functionalization of complex molecules. In the field of peptide synthesis, methanesulfonate esters are recognized for their role as stable, activated species for the selective alkylation of side-chain functional groups, facilitating the study of structure-activity relationships. The compound is also employed as a key starting material or precursor in the preparation of more specialized chemical entities. As a research tool, it enables the exploration of new catalytic methods and the development of novel compounds with potential biological activity. Researchers are advised to handle this compound with appropriate safety precautions in a controlled laboratory environment. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenacyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4S/c1-14(11,12)13-7-9(10)8-5-3-2-4-6-8/h2-6H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGKMWTAFZUKYBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60553688
Record name 2-Oxo-2-phenylethyl methanesulfonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20187-61-5
Record name 2-[(Methylsulfonyl)oxy]-1-phenylethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20187-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxo-2-phenylethyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60553688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Elucidation of Reaction Mechanisms and Intrinsic Reactivity of Phenacyl Methanesulfonate

Electrophilic Reactivity of the Phenacyl Moiety

The phenacyl group (C₆H₅COCH₂-) contains a carbonyl group and an adjacent methylene (B1212753) group, both of which influence its reactivity. The carbonyl group activates the α-carbon, making it susceptible to nucleophilic attack.

Alkylation Mechanisms with Various Nucleophiles

Phenacyl methanesulfonate (B1217627) is an effective alkylating agent, reacting with a wide range of nucleophiles. The mechanism of these reactions is typically a bimolecular nucleophilic substitution (Sₙ2) process.

Reaction with Amines and Pyridines: Primary and secondary amines, as well as pyridines, readily react with phenacyl methanesulfonate. chem-soc.si The nitrogen atom of the amine acts as the nucleophile, attacking the α-carbon of the phenacyl group and displacing the methanesulfonate leaving group. chem-soc.si The reaction with pyridine (B92270), for instance, results in the formation of a phenacylpyridinium salt. The reactivity of substituted pyridines in these reactions is influenced by the electronic properties of the substituents. Studies on the reaction of phenacyl bromide with pyridines indicate that the transition state involves significant bond formation and charge dispersal. These reactions are often employed in the synthesis of nitrogen-containing heterocycles. imperial.ac.ukbeilstein-journals.orgresearchgate.netgoogle.commdpi.com For example, phenacyl halides can be used to generate N-phenacylpyridinium ylides, which are intermediates in various synthetic transformations.

Reaction with Thiolates and Other Sulfur Nucleophiles: Sulfur nucleophiles, such as thiolates, are also effective in displacing the methanesulfonate group. The reaction of phenacyl halides with sulfides can lead to the formation of sulfonium (B1226848) salts. researchgate.net

O-Alkylation vs. C-Alkylation: The regioselectivity of alkylation with ambident nucleophiles, such as enolates, can be influenced by the nature of the alkylating agent. Harder electrophiles, like sulfonates, tend to favor O-alkylation, while softer electrophiles, such as alkyl halides, often lead to C-alkylation. sit.edu.cn

The following table summarizes the alkylation reactions of phenacyl derivatives with various nucleophiles.

Nucleophile Product Type Reaction Details
Amines/Pyridines N-Alkylated products (e.g., phenacylpyridinium salts) Sₙ2 mechanism. Used in synthesis of nitrogen-containing heterocycles. chem-soc.siimperial.ac.ukbeilstein-journals.orgresearchgate.netgoogle.commdpi.com
Thiolates/Sulfides S-Alkylated products (e.g., sulfonium salts) Sₙ2 displacement of the methanesulfonate group. researchgate.net

Mechanistic Pathways in Carbon-Carbon Bond Forming Reactions

This compound and related phenacyl derivatives are valuable reagents in the formation of carbon-carbon bonds. manuals.pluswikipedia.org

Reactions with Carbanions and Enolates: Carbanions and enolates can act as carbon nucleophiles, attacking the electrophilic α-carbon of the phenacyl moiety. uni-muenchen.de These reactions are fundamental in organic synthesis for constructing larger carbon skeletons. The reactivity of carbanions in these processes is influenced by the counter-ion and the substituents on the carbanion. uni-muenchen.de

Palladium-Catalyzed Coupling Reactions: The phenacyl group can participate in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, to form C-C bonds. dokumen.pub These methods are powerful tools for the synthesis of complex organic molecules.

Radical Reactions: Under certain conditions, phenacyl derivatives can undergo single-electron transfer (SET) to form radical intermediates, which can then participate in C-C bond formation. sci-hub.se For example, the reaction of phenacyl bromide with SmI₂ has been shown to proceed through a carbon-centered radical. sci-hub.se

The table below outlines various C-C bond forming reactions involving the phenacyl moiety.

Reaction Type Nucleophile/Reagent Mechanism
Alkylation Carbanions, Enolates Nucleophilic attack at the α-carbon. uni-muenchen.de
Cross-Coupling Aryl boronic acids, Alkenes, Alkynes (with Pd catalyst) Suzuki, Heck, Sonogashira reactions. dokumen.pub

Role and Behavior of the Methanesulfonate Group as a Leaving Group

The methanesulfonate (mesylate) group is an excellent leaving group due to the stability of the resulting methanesulfonate anion, which is the conjugate base of the strong acid, methanesulfonic acid. masterorganicchemistry.compitt.edu This stability is a result of charge delocalization through resonance. masterorganicchemistry.com

Nucleophilic Substitution Mechanisms

The high leaving group ability of the methanesulfonate group facilitates nucleophilic substitution reactions at the carbon to which it is attached.

Sₙ2 Reactions: As discussed previously, the primary mechanism for nucleophilic substitution on the phenacyl group of this compound is the Sₙ2 reaction. pitt.eduuomustansiriyah.edu.iq The rate of these reactions is dependent on the concentration of both the substrate and the nucleophile. pitt.edu The reactivity order for Sₙ2 reactions is generally methyl > 1° > 2° > 3°, and phenacyl systems, being primary and activated by the adjacent carbonyl group, are highly reactive. pitt.eduuomustansiriyah.edu.iq

Leaving Group Ability Comparison: The leaving group ability of methanesulfonate is comparable to that of other sulfonate esters like tosylate and is significantly better than halides in many cases. masterorganicchemistry.comacs.orgnih.gov However, in some contexts, iodide and bromide have been found to be more reactive than methanesulfonate. acs.orgnih.gov The reactivity of a leaving group is generally correlated with the pKa of its conjugate acid. acs.orgnih.gov

The following table provides a comparison of the relative leaving group abilities.

Leaving Group Common Abbreviation Relative Reactivity
Trifluoromethanesulfonate Triflate (OTf) Excellent acs.orgnih.gov
Iodide I Good acs.orgnih.gov
Bromide Br Good acs.orgnih.gov
Methanesulfonate Mesylate (OMs) Good masterorganicchemistry.comacs.orgnih.gov
p-Toluenesulfonate Tosylate (OTs) Good masterorganicchemistry.comacs.orgnih.gov

Elimination Reaction Pathways Involving Methanesulfonates

In addition to substitution, substrates with good leaving groups like methanesulfonate can undergo elimination reactions to form alkenes. masterorganicchemistry.commasterorganicchemistry.com

E2 Mechanism: The most common elimination pathway for primary and secondary substrates with a strong base is the E2 mechanism, which is a concerted process where the base removes a proton from a β-carbon simultaneously with the departure of the leaving group. masterorganicchemistry.com

Competition with Substitution: Elimination reactions often compete with substitution reactions. masterorganicchemistry.com The ratio of elimination to substitution can be influenced by factors such as the structure of the substrate, the strength and steric hindrance of the base, and the reaction temperature. dalalinstitute.com Generally, strong, bulky bases and higher temperatures favor elimination. dalalinstitute.com However, for some substrates, substitution is strongly favored even with a good leaving group like a sulfonate. dalalinstitute.com

Photoreactivity and Photolytic Mechanisms of this compound Derivatives

Phenacyl derivatives are known to be photoreactive and are often used as photoremovable protecting groups (PPGs) for various functional groups, including carboxylic acids, phosphates, and sulfonates. acs.orgresearchgate.net

Mechanism of Photorelease: Upon irradiation, phenacyl esters can undergo a variety of photochemical transformations. One common pathway involves intramolecular hydrogen abstraction by the excited carbonyl group from an ortho-alkyl group, leading to the formation of a photoenol intermediate. acs.orgresearchgate.net This intermediate can then release the leaving group. acs.org For p-hydroxyphenacyl derivatives, a photo-Favorskii rearrangement has been proposed to be involved in the release of the leaving group. acs.orgresearchgate.net

Formation of Radical Intermediates: Photosolvolysis of phenacyl derivatives can also be accompanied by the formation of radical products. acs.org In the presence of an electron donor, a mechanism involving electron transfer to the carbonyl group can occur, followed by the release of the leaving group. acs.org

Influence of Substituents: The photoreactivity and the specific mechanistic pathways can be influenced by substituents on the aromatic ring. acs.orgresearchgate.net For example, the 2,5-dimethylphenacyl (DMP) group has been developed as an efficient PPG. acs.orgresearchgate.net

The table below summarizes the key aspects of the photoreactivity of phenacyl derivatives.

Photochemical Process Intermediate(s) Outcome
Intramolecular H-abstraction Photoenol Release of the leaving group. acs.orgresearchgate.net
Photo-Favorskii Rearrangement Cyclopropanone or equivalent Release of the leaving group (for p-hydroxy derivatives). acs.orgresearchgate.net

Excited State Chemistry and Energy Transfer Processes

The photochemistry of phenacyl derivatives, including this compound, is largely governed by the nature of their electronically excited states. Aromatic ketones like this compound possess both n,π* and π,π* electronic transitions. The lowest energy transition is typically the weak n,π* band. scispace.com The polarity of the solvent and substituents on the phenyl ring can influence the relative energies of these states. scispace.com

Upon absorption of light, the molecule is promoted to an excited singlet state (S1). For many phenacyl derivatives, intersystem crossing (ISC) to the corresponding triplet state (T1) is a rapid and efficient process. nih.govresearchgate.net This triplet state is often the key reactive intermediate in subsequent photochemical reactions. nih.govnih.gov The triplet energy of 2-hydroxyacetophenone (B1195853), a related chromophore, is approximately 70.5 kcal mol⁻¹. researchgate.net

Energy transfer processes can also be utilized to populate the triplet state of phenacyl derivatives. scispace.com This involves the use of a sensitizer (B1316253), a molecule that absorbs light and then transfers its excitation energy to the phenacyl compound. scispace.com For instance, xanthenone, with a triplet energy of 74.6 kcal/mol, has been used to sensitize the reaction of 2-(2-hydroxyphenyl)-2-oxoethyl methanesulfonate, demonstrating efficient triplet energy transfer. researchgate.netrsc.org The rate constants for this energy transfer are near diffusion-controlled, suggesting a highly efficient process. rsc.org This photosensitization is a common method for generating triplet states when direct excitation is inefficient or leads to undesired side reactions. scispace.com

In the presence of an electron donor, a different mechanistic pathway can be initiated through photoinduced electron transfer (PET). acs.org The excited state of a photosensitizer can transfer an electron to the phenacyl ester, forming a radical anion. acs.org This radical anion can then undergo rapid carbon-oxygen bond cleavage to release the leaving group and form a phenacyl radical. acs.org This mechanism is supported by the quenching of sensitizer fluorescence by phenacyl esters and the exergonic nature of the electron transfer step. acs.org

Photochemical Rearrangements and Photorelease Mechanisms

This compound and its derivatives are well-known for their utility as photoremovable protecting groups (PPGs), which release a leaving group upon irradiation. nih.govnih.gov The primary photorelease mechanism for many p-hydroxyphenacyl (pHP) derivatives is the photo-Favorskii rearrangement. nih.govnih.govku.edunih.gov

The currently accepted mechanism for the photo-Favorskii rearrangement involves the following key steps:

Excitation : The process begins with the excitation of the phenacyl chromophore to its triplet excited state (³pHP*). nih.govnih.gov

Proton and Leaving Group Extrusion : This excited triplet state undergoes a water-assisted, adiabatic extrusion of both a proton from the hydroxyl group and the methanesulfonate leaving group. nih.govnih.gov This concerted or stepwise process leads to the formation of a triplet biradical intermediate. nih.gov

Formation of a Spirodiketone : The triplet biradical then collapses to a transient ground-state spirodienedione intermediate. nih.govnih.gov This spirocyclic ketone is a key intermediate reminiscent of the classic ground-state Favorskii rearrangement. nih.govnih.gov

Hydrolysis : The spirodiketone is unstable and rapidly undergoes hydrolytic ring-opening to yield the final rearranged product, typically a phenylacetic acid derivative. nih.gov

The presence of water is crucial for the photo-Favorskii rearrangement to occur efficiently; the reaction is often suppressed in non-aqueous or low-water content solvents. nih.govnih.gov In the absence of sufficient water, alternative reaction pathways, such as Type II photoenolization and subsequent cyclization to form indanones, can become dominant, particularly for ortho-substituted phenacyl esters. nih.gov

For phenacyl esters without the p-hydroxy substituent, photosensitized deprotection can occur via photoinduced electron transfer, leading to C-O bond scission and the formation of acetophenone (B1666503) and the corresponding carboxylic or sulfonic acid. acs.org

The efficiency of the photorelease is often described by the quantum yield (Φ), which is the fraction of absorbed photons that result in a specific photochemical event. The disappearance quantum yields for 2-hydroxyphenacyl esters, including the methanesulfonate, have been determined in various solvent systems. nih.gov

Table 1: Disappearance Quantum Yields (Φ) of 2-Hydroxyphenacyl Esters nih.gov

CompoundSolvent (v/v)Quantum Yield (Φ)
2-(2-Hydroxyphenyl)-2-oxoethyl benzoateH₂O/CH₃CN (1:1)0.15
2-(2-Hydroxyphenyl)-2-oxoethyl acetateH₂O/CH₃CN (1:1)0.20
2-(2-Hydroxyphenyl)-2-oxoethyl methanesulfonateH₂O/CH₃CN (7:3)0.25

This table is generated based on data reported in the literature. nih.gov

Advanced Mechanistic Probes and Spectroscopic Investigations

A variety of advanced techniques are employed to investigate the intricate mechanisms of this compound photochemistry.

Laser Flash Photolysis (LFP) is a powerful tool for detecting and characterizing transient intermediates. LFP studies on 2-hydroxyphenacyl esters have identified short-lived triplet states as the primary reactive species. nih.govresearchgate.net For example, laser flash photolysis of 2-(2-hydroxyphenyl)-2-oxoethyl methanesulfonate has allowed for the observation of transient absorption spectra corresponding to the triplet state intermediates. nih.govresearchgate.net Time-resolved studies have shown that the leaving group is released from a short-lived triplet state. nih.gov

Time-Resolved Infrared (TR-FTIR) Spectroscopy provides detailed structural information about transient species. This technique has been instrumental in studying the kinetics of GTP hydrolysis initiated by the photorelease from p-hydroxyphenacyl-caged GTP, demonstrating the fast release rates (in the nanosecond range) achievable with this class of compounds. nih.gov

Quantum Chemical Calculations , such as Density Functional Theory (DFT), are used to model the electronic structures of ground and excited states, as well as the potential energy surfaces of the reaction pathways. nih.gov These calculations help to elucidate the key reaction steps, identify plausible intermediates like the triplet anion and quinoid triplet enol, and understand the energetics of the rearrangement. nih.gov

Spectroscopic Titrations are used to determine the ground and excited state pKa values of the chromophore. nih.gov For instance, the ground state pKa of 2-hydroxyacetophenone was determined to be 10.3 ± 0.3 by spectrophotometric titration. nih.gov This is important because the ionization state of the molecule can significantly affect its photochemical behavior. nih.gov

Isotopic Labeling studies, such as those using ¹⁸O-labeled phosphates, have been crucial in elucidating the details of enzymatic reactions following the photorelease of biologically active molecules. nih.gov

Through the combined application of these advanced probes and spectroscopic methods, a detailed picture of the reaction dynamics, from initial photoexcitation to the formation of final products, can be constructed. These investigations have confirmed the triplet state as the reactive species in the photo-Favorskii rearrangement and have provided insights into the influence of solvent and structure on the reaction pathway. nih.govacs.org

Strategic Applications of Phenacyl Methanesulfonate in Complex Organic Synthesis

Function as a Key Organic Synthetic Intermediate

Phenacyl methanesulfonate (B1217627) serves as a powerful electrophilic phenacylating agent. The presence of the electron-withdrawing benzoyl group increases the acidity of the α-protons and renders the α-carbon susceptible to nucleophilic attack. The methanesulfonate group is an excellent leaving group, facilitating substitution reactions with a wide range of nucleophiles.

This dual functionality allows phenacyl methanesulfonate to act as a versatile building block for introducing the phenacyl moiety (Ph-C(O)-CH₂-) into organic molecules. This is a crucial step in numerous synthetic sequences, as the incorporated keto-functionalized chain can participate in subsequent intramolecular reactions to form more complex structures. For instance, it can be prepared by treating a corresponding phenol (B47542) with sodium hydride and methanesulfonyl chloride, creating a reactive intermediate ready for further transformation. arkat-usa.org Its reactivity is often compared to, and can be considered an alternative to, phenacyl halides like phenacyl bromide, which are also staple reagents for introducing the phenacyl group in the synthesis of diverse heterocyclic compounds. tandfonline.comresearchgate.net

Utility in the Synthesis of Heterocyclic Compounds

The phenacyl group introduced by this compound is a key structural element for the cyclization step in the synthesis of various heterocyclic systems. The ketone functionality provides an electrophilic center for intramolecular condensation or addition reactions.

This compound is particularly valuable in the synthesis of nitrogen-containing heterocycles. A notable application is in the construction of the pyrrolizine skeleton, a core structure in many alkaloids. arkat-usa.org In a multi-step synthesis, a precursor phenol can be treated with methanesulfonyl chloride to generate a this compound derivative in situ. arkat-usa.org This intermediate is then used in subsequent steps, such as an Eschenmoser sulfide (B99878) contraction, to form an N-phenacyl enaminone. This enaminone can then undergo an acid-catalyzed intramolecular cyclization, where the enamine attacks the phenacyl carbonyl group, leading to the formation of the bicyclic pyrrolizine ring system. arkat-usa.orgresearchgate.netbeilstein-journals.org

The general strategy of using phenacylating agents is a cornerstone of heterocyclic synthesis. While specific examples often cite the more common phenacyl bromide, this compound can be employed in analogous reactions due to the excellent leaving group ability of the mesylate. A prominent example is the synthesis of imidazo[1,2-a]pyridines, a class of compounds with significant pharmacological activity. rsc.orgderpharmachemica.com These are typically formed through the condensation of a 2-aminopyridine (B139424) derivative with a phenacyl halide (or methanesulfonate).

Table 1: Synthesis of Nitrogen-Containing Heterocycles via Phenacylation

Heterocycle ClassReactantsKey Intermediate
PyrrolizinesN-phenacylpyrrolidine-2-thione, Phenacyl Halide/MesylateN-phenacyl enaminone
Imidazo[1,2-a]pyridines2-Aminopyridine, Phenacyl Halide/MesylateN-phenacylpyridinium salt
ThiazolesThiourea/Thioamide, Phenacyl Halide/MesylateS-phenacyl isothiouronium salt
Pyrrolesβ-Amino unsaturated ketone, Phenacyl Halide/MesylateN/A (Direct cyclization)

The utility of this compound extends to the synthesis of oxygen and sulfur-containing heterocycles. Its role as a potent electrophile is analogous to that of phenacyl halides, which are widely documented in the synthesis of furans, benzofurans, and thiophenes. acs.org

For example, benzofurans can be synthesized via the reaction of an o-hydroxybenzaldehyde with a phenacyl electrophile like phenacyl bromide in a DABCO-catalyzed reaction. researchgate.net Similarly, the reaction of 1,3-dicarbonyl compounds with phenacyl-type reagents can lead to furan (B31954) derivatives, although in some cases, simple O-alkylation occurs without subsequent cyclization. osi.lv

In sulfur heterocycle synthesis, phenacyl bromide is a common precursor for building thiazole (B1198619) and thiophene (B33073) rings. acs.orgnih.gov The reaction of a thioamide with phenacyl bromide is a classic method for constructing the thiazole ring. nih.gov Given that methanesulfonate is a highly effective leaving group, this compound represents a viable and potentially advantageous alternative to phenacyl halides in these synthetic strategies.

Construction of Nitrogen-Containing Heterocycles

Participation in Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing structural elements of all components, are a powerful tool for building molecular complexity efficiently. Phenacylating agents are valuable electrophilic components in many such reactions.

A well-established example is the pseudo-four-component reaction for the synthesis of highly functionalized imidazo[1,2-a]pyridines. rsc.org In this process, two equivalents of a 2-aminopyridine react with an aldehyde and one equivalent of a phenacyl bromide. The reaction proceeds through the initial formation of an imine from one molecule of aminopyridine and the aldehyde. The second molecule of aminopyridine reacts with the phenacyl bromide to form the imidazo[1,2-a]pyridine (B132010) core, which is then attacked by the pre-formed imine to yield the final complex product. rsc.org

This compound can function as a direct substitute for phenacyl bromide in this and other MCRs, serving as the key electrophile that incorporates the C2-aryl group into the heterocyclic scaffold. rsc.orgiieta.orgsci-hub.ru

Table 2: Representative Multicomponent Reaction Involving a Phenacyl Electrophile

Reaction NameComponent 1Component 2Component 3 (+ Component 4)Resulting Heterocycle
Imidazo[1,2-a]pyridine Synthesis2-AminopyridineAldehydePhenacyl Bromide/MesylateSubstituted Imidazo[1,2-a]pyridine
Hantzsch Thiazole SynthesisThioamide---Phenacyl Bromide/MesylateSubstituted Thiazole
Benzofuran SynthesisSalicylaldehyde1,3-Dicarbonyl CompoundPhenacyl Bromide/MesylateSubstituted Benzofuran

Contributions to Photolabile Protecting Group Chemistry

The phenacyl group is a well-known photolabile protecting group (PPG), often used to mask carboxylic acids, phosphates, and sulfonates. cmu.edunih.govacs.org These groups are stable under various chemical conditions but can be cleaved with high efficiency upon irradiation with UV light, releasing the active molecule. cmu.edutandfonline.com

This compound is an ideal reagent for installing this PPG. A substrate with a nucleophilic functional group, such as the carboxylate anion of an acid, can perform a nucleophilic substitution on the α-carbon of this compound. The mesylate anion is displaced, resulting in the formation of a stable phenacyl ester. nih.gov

The cleavage mechanism upon photolysis typically involves the excited carbonyl group abstracting a hydrogen atom, leading to the release of the protected acid and a byproduct. nih.govnih.gov For example, 2-hydroxyphenacyl esters, which can be synthesized from a precursor via displacement with methanesulfonate, release the corresponding acid along with benzofuranone photoproducts upon irradiation. nih.gov This "traceless" removal using light provides a high degree of control and orthogonality in complex multi-step syntheses. libretexts.org

Table 3: Phenacyl Group as a Photolabile Protector

Functional Group to ProtectReagent for ProtectionProtected FormCleavage Condition
Carboxylic Acid (-COOH)This compoundPhenacyl EsterUV Irradiation (e.g., 254-366 nm)
Sulfonic Acid (-SO₃H)This compoundPhenacyl Sulfonate EsterUV Irradiation
Phosphate (-OPO₃H₂)This compoundPhenacyl Phosphate EsterUV Irradiation

Integration into Catalytic Organic Transformations

While direct, well-established catalytic cycles featuring this compound as a key component are not extensively documented, its chemical properties suggest potential applications in modern catalytic processes. Its relatives, phenacyl halides, are known substrates in photoredox catalysis. acs.org For instance, visible-light photoredox catalysts can facilitate the reduction of phenacyl halides to generate phenacyl radicals, which can then engage in various C-C bond-forming reactions. acs.org

Given the similar reactivity profile and leaving group potential, it is plausible that this compound could be integrated into analogous catalytic cycles. A single-electron transfer (SET) from an excited photocatalyst to this compound could reductively cleave the C-O bond, generating a phenacyl radical and the methanesulfonate anion. This reactive radical intermediate could then be trapped by a suitable coupling partner, propagating a catalytic cycle. Furthermore, organic mesylates have been used in conjunction with photoredox catalysis to generate alkyl radicals, indicating the feasibility of using the methanesulfonate group in such transformations. tesisenred.net These potential applications position this compound as a candidate for exploration in the development of new catalytic methodologies.

Role in Transition Metal-Catalyzed Reactions

The utility of this compound in transition metal-catalyzed reactions primarily stems from the exceptional leaving group ability of the methanesulfonate (mesylate) moiety. In the realm of cross-coupling reactions, aryl and alkyl sulfonates have emerged as powerful alternatives to the more traditional organohalides. rsc.org Specifically, aryl mesylates have been extensively used in palladium-catalyzed processes such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, demonstrating that the C–O bond of the mesylate can be effectively activated by low-valent metal centers. rsc.orgresearchgate.net

While direct studies on this compound as a coupling partner are not extensively documented in the provided literature, its reactivity can be inferred from the well-established behavior of related compounds. The palladium-catalyzed cross-coupling of α-bromoketones is a known transformation, and given that mesylates often exhibit comparable or even superior reactivity to bromides in such reactions, this compound is a highly promising substrate for similar transformations. researchgate.net These reactions typically proceed through an oxidative addition of the C–O bond of the mesylate to a low-valent palladium(0) complex, forming a palladium(II) enolate intermediate. This intermediate can then participate in various bond-forming events.

The general catalytic cycle for a hypothetical Suzuki-type coupling involving this compound is depicted below:

Oxidative Addition: A Pd(0) catalyst, typically supported by electron-rich phosphine (B1218219) ligands, inserts into the carbon-oxygen bond of this compound.

Transmetalation: The resulting Pd(II) enolate complex reacts with an organoboron reagent.

Reductive Elimination: The desired α-aryl ketone is released, regenerating the Pd(0) catalyst.

This reactivity makes this compound a valuable precursor for the synthesis of α-substituted ketones, which are important structural motifs in many biologically active compounds and natural products. The table below summarizes relevant palladium-catalyzed systems used for the activation of sulfonate and related α-keto leaving groups, providing a framework for the potential applications of this compound.

Catalyst SystemSubstrate TypeReaction TypeProduct Class
PdCl₂(dppf) / ZnAryl MesylateSuzuki CouplingUnsymmetrical Biaryls
PdCl₂(PPh₃)₂ / Na₂CO₃4-TosylcoumarinSuzuki Coupling4-Arylcoumarins researchgate.net
NiCl₂·glyme / (S,S)-PhBoxα-Bromo SulfonamidesNegishi Couplingα-Aryl Sulfonamides
Fe(acac)₃ / (R,R)-BenzP*α-Bromo AlkanoatesKumada Couplingα-Aryl Esters

Interactive Table: Click on the catalyst system for more details on reaction conditions.

Furthermore, the generation of α-keto radicals from phenacyl derivatives under transition metal catalysis offers another synthetic route. oup.com For instance, rhenium-catalyzed processes are known to generate phenacyl radicals, which can participate in subsequent addition reactions. oup.com The use of this compound in such reactions could provide a reliable method for forming carbon-carbon or carbon-heteroatom bonds at the α-position of the carbonyl group.

Application in Organocatalysis and Biocatalysis

In the fields of organocatalysis and biocatalysis, this compound offers distinct reactivity pathways that are complementary to transition metal catalysis. These methods often proceed under milder, metal-free conditions, providing a greener alternative for chemical synthesis. d-nb.infodokumen.pub

Organocatalysis

Organocatalytic strategies can activate this compound through various modes. The carbonyl group can be activated by chiral secondary amines to form enamines or iminium ions, a cornerstone of modern organocatalysis. nih.gov While reactions with phenacyl halides are more commonly reported, the similar electrophilicity of the α-carbon in this compound makes it a suitable substrate for analogous enantioselective α-functionalization reactions. For example, the reaction of aldehydes with electrophiles bearing good leaving groups can be achieved with high enantioselectivity using dual photoredox and organocatalytic systems.

Additionally, the methanesulfonate group itself can be the target of organocatalytic substitution. A notable example involves the use of cyclopropenones as organocatalysts to facilitate the nucleophilic substitution of alcohols by the methanesulfonate ion, proceeding with an inversion of configuration. researchgate.net This highlights the potential for developing novel organocatalytic methods where this compound could act as an electrophile in stereocontrolled substitution reactions. The use of superbases as organocatalysts has also been effective in promoting reactions of phenacyl halides, suggesting a potential avenue for activating this compound. rushim.ru

Biocatalysis

Biocatalysis utilizes enzymes or whole-cell systems to perform highly selective chemical transformations. ijirt.orgethz.ch The reduction of the carbonyl group in phenacyl derivatives is a well-established biocatalytic transformation. Specifically, baker's yeast (Saccharomyces cerevisiae) has been shown to be an efficient biocatalyst for the asymmetric reduction of phenacyl chlorides to the corresponding chiral α-chloroalcohols with high enantiomeric excess. dokumen.pub Given the structural similarity, this compound is an excellent candidate for a similar biocatalytic reduction to produce the corresponding chiral (1-hydroxy-2-oxo-2-phenylethyl) methanesulfonate, a valuable chiral building block.

The table below outlines examples of biocatalytic transformations on related phenacyl compounds, illustrating the potential for this compound applications.

BiocatalystSubstrateTransformationProduct
Baker's YeastPhenacyl ChloridesAsymmetric Reduction(S)-α-chloro-1-phenylethanol
OxidoreductaseProchiral KetonesAsymmetric ReductionChiral Amines ijirt.org
HydrolaseEsters/AmidesHydrolysis/SynthesisVarious

This table summarizes potential biocatalytic applications based on reactions with analogous substrates.

The use of isolated enzymes, such as ketoreductases, could offer even greater control over the stereochemical outcome of the reduction. nih.gov The field of biocatalysis is rapidly advancing, with techniques like machine learning and directed evolution enabling the development of novel enzymes for specific, non-natural substrates. nih.gov This progress suggests that custom biocatalysts could be engineered for a wide range of transformations involving this compound, including reductions, hydrolysis, and C-C bond formations.

Derivatization and Functionalization Strategies for Phenacyl Methanesulfonate

Chemical Modifications at the Phenacyl Moiety

The phenacyl group of phenacyl methanesulfonate (B1217627) offers multiple sites for chemical modification, enabling the synthesis of a diverse library of derivatives with tailored properties. The primary focus of these modifications is typically the aromatic phenyl ring and, to a lesser extent, the methylene (B1212753) bridge.

Substitutions on the phenyl ring are the most common strategy to alter the molecule's electronic and steric characteristics. These modifications are generally introduced by using a correspondingly substituted acetophenone (B1666503) as the starting material for the synthesis of the phenacyl core structure. For instance, methoxy-substituted phenacyl bromides, such as 2-methoxy, 3-methoxy, and 4-methoxyphenacyl bromide, can be reacted with amines and subsequently treated with methanesulfonic acid to yield N-(methoxyphenacyl)-amine methanesulfonate salts. google.com This approach effectively incorporates electron-donating groups into the aromatic ring. google.com

Similarly, halogen atoms can be introduced. The use of 4-fluorophenacyl bromide to quaternize pyridoxal (B1214274) oxime demonstrates a method for incorporating electron-withdrawing groups, which can significantly influence the reactivity of the phenacyl carbonyl group and the properties of the final molecule. researchgate.net Hydroxyl groups are another crucial substituent, particularly for applications in photochemistry. The synthesis of 2-hydroxyphenacyl and p-hydroxyphenacyl derivatives is of significant interest because these modifications can fundamentally change the photochemical reaction pathway from a simple photoreduction to a more complex and useful photo-Favorskii rearrangement. nih.govacs.orgscienceopen.com

Beyond simple substitutions, the phenacyl group can be extended with larger aromatic systems to modulate properties like light absorption or to create more complex molecular architectures. researchgate.net

Table 1: Examples of Chemical Modifications at the Phenacyl Moiety
SubstituentPosition on Phenyl RingPrecursor ExampleSignificance of ModificationReference
Methoxy (-OCH₃)ortho-, meta-, para-2/3/4-Methoxyphenacyl bromideIntroduces electron-donating group, alters electronic properties. google.com
Hydroxy (-OH)ortho-, para-2-Hydroxyacetophenone (B1195853)Enables photo-Favorskii rearrangement for use as a photoremovable protecting group. nih.govacs.org
Fluoro (-F)para-4-Fluorophenacyl bromideIntroduces electron-withdrawing group, modifies reactivity. researchgate.net

Functionalization Approaches for the Methanesulfonate Ester Group

The methanesulfonate (mesylate) group in phenacyl methanesulfonate is an excellent leaving group, making the ester highly susceptible to nucleophilic substitution reactions. This reactivity is the cornerstone of its utility in synthesis, allowing the introduction of a wide array of functional groups at the benzylic position.

A primary functionalization strategy involves the displacement of the methanesulfonate anion by various nucleophiles. For example, in the synthesis of certain amine derivatives, an alkyl methanesulfonate can be treated with ammonia (B1221849) in the presence of sodium bromide to displace the mesylate and form a primary amine. epo.org This highlights the utility of the methanesulfonate ester as a precursor to amines via nucleophilic substitution. epo.org The methanesulfonate group's role as a leaving group is also fundamental to its application as a photoremovable protecting group; upon irradiation of a hydroxylated this compound, the molecule rearranges to release methanesulfonic acid. nih.gov

Furthermore, the stability and reactivity of methanesulfonate esters are subject to solvolysis, particularly in alcoholic solvents. Studies on methyl methanesulfonate show it undergoes alcoholysis in the presence of methanol (B129727). enovatia.com This reaction, where the solvent acts as a nucleophile, represents a fundamental degradation or transformation pathway for the methanesulfonate ester group. enovatia.com The rate of these solvolysis reactions is a critical factor in the stability and handling of such compounds. enovatia.com

Table 2: Functionalization Reactions of the Methanesulfonate Ester Group
Starting Material TypeReagent/ConditionResulting Functional GroupReaction TypeReference
Alkyl MethanesulfonateAmmonia / NaBrPrimary Amine (-NH₂)Nucleophilic Substitution epo.org
2-Hydroxythis compoundUV Light (Photolysis)Released Methanesulfonic AcidPhotochemical Rearrangement/Elimination nih.gov
Methyl MethanesulfonateMethanol (Solvent)Ether (via alcoholysis)Solvolysis enovatia.com

Development of Derivatization Reagents and Methodologies

Phenacyl-based compounds are widely used as derivatization reagents, particularly in analytical chemistry for the analysis of carboxylic acids by High-Performance Liquid Chromatography (HPLC). The strategy involves converting a non- or weakly-absorbing analyte, such as a fatty acid, into an ester derivative that possesses a strong ultraviolet (UV) chromophore, namely the phenacyl group. greyhoundchrom.comthermofisher.com This greatly enhances detection sensitivity. thermofisher.com

Phenacyl bromide and its substituted analogues, like p-bromophenacyl bromide, are classic reagents for this purpose. thermofisher.comnih.gov They react with carboxylic acids to form phenacyl esters, which can be easily detected by UV detectors. thermofisher.com Given that the methanesulfonate group is also an excellent leaving group, this compound and its derivatives can function in an analogous manner to phenacyl halides in these derivatization reactions. The choice between a halide and a mesylate leaving group can sometimes be influenced by reaction conditions, solubility, or the desire to avoid halide ions in the reaction mixture.

The derivatization methodology typically involves neutralizing the carboxylic acid to form a carboxylate salt, followed by reaction with the phenacylating agent in a suitable organic solvent. thermofisher.com The resulting phenacyl ester can then be analyzed by reverse-phase HPLC. thermofisher.com

Table 3: Phenacyl-Type Derivatization Reagents for Carboxylic Acids
Derivatization ReagentTarget AnalytePurpose of DerivatizationAnalytical TechniqueReference
Phenacyl bromideCarboxylic AcidsIntroduce UV-active chromophore for sensitive detection.HPLC-UV greyhoundchrom.comnih.gov
p-Bromophenacyl bromideSaturated/Unsaturated Fatty AcidsEnhance UV detection with low nanomole sensitivity.HPLC-UV thermofisher.com
p-Nitrophenacyl bromideCarboxylic AcidsIntroduce a strongly absorbing chromophore.HPLC-UV greyhoundchrom.com
This compound (by analogy)Carboxylic AcidsIntroduce UV-active chromophore via a non-halide leaving group.HPLC-UVN/A

Introduction of Spectroscopic or Mechanistic Probes

A sophisticated application of this compound chemistry is the development of molecular probes for studying biological and chemical processes. By incorporating specific functional groups onto the phenacyl moiety, the molecule can be engineered to act as a photoremovable protecting group (PPG), also known as a photocleavable linker or "caged compound."

The introduction of a hydroxyl group at the ortho- or para- position of the phenacyl ring dramatically alters its photochemical properties. acs.orgscienceopen.com While unsubstituted phenacyl esters undergo photoreduction, 2-hydroxyphenacyl and p-hydroxyphenacyl esters undergo a photo-Favorskii rearrangement upon UV irradiation. nih.govacs.org This reaction pathway allows for the precise, light-triggered release of a leaving group. nih.gov

A key example is 2-hydroxythis compound, which has been synthesized and studied as a PPG for sulfonic acids. nih.gov Upon irradiation with UV light (e.g., at 300 or 313 nm), it efficiently releases methanesulfonic acid. nih.gov The photochemical mechanism has been investigated using techniques like laser flash photolysis, which allows for the detection of short-lived transient intermediates, such as triplet states. nih.govscispace.com These studies provide deep mechanistic insights and confirm the role of these molecules as spectroscopic and mechanistic probes. nih.govscispace.com The efficiency of this release can be quantified by the disappearance quantum yield, which for 2-hydroxythis compound (3c) in an aqueous acetonitrile (B52724) solution is 0.015. nih.gov

Table 4: Photolysis Data for 2-Hydroxyphenacyl Esters in H₂O/CH₃CN
CompoundReleased Acid (HX)Photoproducts from Phenacyl MoietyDisappearance Quantum Yield (Φ)Reference
2-Hydroxyphenacyl Benzoate (3a)Benzoic AcidBenzofuran-3(2H)-one, Benzofuran-2(3H)-one0.023 nih.gov
2-Hydroxyphenacyl Acetate (3b)Acetic AcidBenzofuran-3(2H)-one, Benzofuran-2(3H)-one0.020 nih.gov
2-Hydroxythis compound (3c)Methanesulfonic AcidBenzofuran-3(2H)-one, Benzofuran-2(3H)-one0.015 nih.gov

Computational and Theoretical Studies of Phenacyl Methanesulfonate

Quantum Chemical Calculations on Reaction Mechanisms

Quantum chemical calculations are a cornerstone in understanding the intricate details of chemical reactions. rsc.org These methods allow for the exploration of reaction pathways, transition state energies, and equilibria, which are often difficult to determine experimentally. rsc.org For phenacyl methanesulfonate (B1217627), these calculations provide a framework for predicting its chemical behavior.

Determination of Energy Profiles and Transition State Structures

The energy profile of a reaction illustrates the energy changes as reactants are converted to products, with the transition state representing the peak energy point. numberanalytics.com Understanding the structure and energy of the transition state is fundamental to comprehending reaction mechanisms and rates. numberanalytics.com Computational methods, such as Density Functional Theory (DFT), are employed to model these profiles for reactions involving phenacyl derivatives. researchgate.netdiva-portal.org

In nucleophilic substitution reactions, for instance, the energy profile can reveal whether the reaction proceeds through a concerted mechanism or involves a stable intermediate. chemguide.co.uk For reactions of phenacyl bromides with pyridines, DFT computations have shown that the energy profile resembles an asymmetric double-well potential, indicating the presence of reactant complexes and ion pair intermediates. researchgate.net The transition state structure in such reactions is characterized by the partial formation and breaking of bonds. researchgate.netchemguide.co.uk The activation energy (ΔG‡), which is the energy difference between the reactants and the transition state, is a critical parameter determining the reaction rate. libretexts.org Calculations can predict how substituents on the phenacyl or nucleophile affect the transition state's tightness and the activation energy. researchgate.net

Table 1: Hypothetical Energy Profile Data for a Reaction of Phenacyl Methanesulfonate

Reaction CoordinateSpeciesRelative Energy (kcal/mol)
0Reactants0
1Reactant Complex-2.5
2Transition State 1+15.0
3Intermediate+5.0
4Transition State 2+12.0
5Products-10.0

Note: This table is illustrative and based on general principles of reaction energy profiles.

Prediction of Reactivity and Selectivity

Quantum chemical calculations are powerful tools for predicting the reactivity and selectivity of chemical compounds. nih.gov By analyzing molecular descriptors derived from the electronic structure, such as frontier molecular orbital energies (HOMO and LUMO), one can infer the chemical reactivity. mdpi.com A smaller HOMO-LUMO gap generally suggests higher reactivity. mdpi.com

For instance, in reactions with multiple potential sites for nucleophilic attack, computational models can predict the most likely reaction pathway by comparing the activation energies for each possibility. mdpi.com Studies on related phenacyl compounds have shown that computational predictions of reactivity and selectivity patterns are often consistent with experimental observations. scispace.com The effect of substituents on the phenacyl ring can also be modeled to understand their influence on reaction rates and regioselectivity. researchgate.net For example, electron-withdrawing groups on the phenacyl bromide have been shown to increase the tightness of the SN2 transition state. researchgate.net

Molecular Dynamics Simulations for Conformational and Solvent Effects

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the exploration of conformational changes and the influence of the solvent environment over time. chemrxiv.orgnih.gov

The conformation of a molecule can significantly impact its reactivity. MD simulations can be used to explore the conformational landscape of molecules like this compound, identifying the most stable conformers and the energy barriers between them. rsc.org This is particularly important for flexible molecules where different conformations may exhibit different reactivities. mdpi.com Techniques like Replica Exchange Molecular Dynamics (REMD) can enhance the sampling of the conformational space. biorxiv.org

Solvents can have a profound effect on reaction kinetics and thermodynamics. nih.gov MD simulations, often in conjunction with continuum solvation models like the Polarizable Continuum Model (PCM), can be used to study these effects. researchgate.netnumberanalytics.com Solvents can stabilize or destabilize reactants, intermediates, and transition states to different extents, thereby altering the reaction's energy profile. nih.govnumberanalytics.com For example, polar solvents are known to accelerate reactions that proceed through charged transition states, such as the Menschutkin reaction. numberanalytics.com Computational studies on the reaction of phenacyl bromide with pyridine (B92270) have demonstrated that the process is highly unfavorable in the gas phase but proceeds readily in high-polarity solvents due to the stabilization of the ionic species formed. researchgate.netrsc.org

Electronic Structure Analysis and Bonding Characterization

Understanding the electronic structure of a molecule is fundamental to explaining its chemical and physical properties. numberanalytics.com Methods like Density Functional Theory (DFT) and post-Hartree-Fock methods are used to calculate the electronic wavefunction and electron density distribution. numberanalytics.comnih.gov

Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity and spectroscopic properties. mdpi.com The distribution of electron density can reveal the nature of chemical bonds (covalent, ionic, etc.) and identify regions of the molecule that are electron-rich or electron-deficient, which is crucial for predicting sites of electrophilic or nucleophilic attack. researchgate.net Techniques like Hirshfeld charge analysis can quantify the charge distribution within the molecule. nih.gov In phenacyl derivatives, the electronic structure of the transition state is unique and facilitates the bond-breaking and bond-forming processes. numberanalytics.com

Theoretical Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, such as vibrational (IR) and electronic (UV-Vis) spectra. researchgate.netnih.gov Time-dependent DFT (TD-DFT) is a common method for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. mdpi.comnih.gov

Theoretical calculations of vibrational frequencies can aid in the assignment of experimental IR spectra. researchgate.net For related compounds, computed spectroscopic data have shown good agreement with experimental measurements. nih.gov The ability to predict spectra is valuable for identifying unknown compounds or for understanding how the structure and environment of a molecule influence its spectroscopic signature.

Computational Approaches to Photoreactivity

Computational chemistry is also employed to study the photoreactivity of molecules. muni.cz Upon absorption of light, a molecule is promoted to an excited electronic state, which can have different reactivity compared to the ground state. Computational methods can model these excited states and explore potential photochemical reaction pathways. ku.edu

For phenacyl compounds, photochemical reactions such as cleavage and rearrangements are known to occur. ku.edu Computational studies can help elucidate the mechanisms of these reactions by identifying the key intermediates and transition states on the excited-state potential energy surface. For example, studies on related phenacyl derivatives have investigated processes like the formation of radical intermediates upon photoexcitation. ku.edu

Emerging Research Avenues and Future Outlook in Phenacyl Methanesulfonate Chemistry

Exploration of Novel Synthetic Pathways and Reagents

The synthesis of phenacyl methanesulfonate (B1217627) and its derivatives is undergoing significant innovation, moving beyond traditional methods to embrace novel reagents and more efficient pathways. A primary route for synthesizing phenacyl esters, including the methanesulfonate, involves a two-step procedure starting with the bromination of a corresponding acetophenone (B1666503), followed by the nucleophilic displacement of the resulting bromine atom with a methanesulfonate salt. nih.gov For instance, 2-hydroxyphenacyl methanesulfonate can be prepared from 2-hydroxyacetophenone (B1195853) via this bromination-substitution sequence. nih.gov

Recent research has also highlighted alternative approaches that offer improved efficiency and milder reaction conditions. For example, some methods now employ different starting materials or reagents to streamline the synthesis. researchgate.netarchive.org Computational tools and retrosynthesis models are increasingly being used to predict and design novel synthetic pathways for complex molecules, a strategy that could be applied to optimize the production of this compound and its derivatives. researchgate.netnih.govarxiv.org These in silico methods help identify the most promising routes based on factors like structural changes, reaction mechanisms, and even organism specificity for biocatalytic processes. nih.gov

Furthermore, the development of "green" chemistry approaches is influencing the synthesis of related compounds. For instance, a non-transition metal-catalyzed synthesis of phenacyl bromides, key precursors, has been achieved using K2S2O8 in water, highlighting a move towards more environmentally benign processes. rsc.org The exploration of one-pot chemo-enzymatic strategies and the use of ionic liquids as catalysts or reaction media are also emerging as viable and sustainable alternatives for generating carbonyl compounds and their derivatives. researchgate.net

Discovery of New Catalytic Applications and Methodologies

This compound and its analogs are finding new life in the realm of catalysis, both as catalysts themselves and as key components in catalytic systems. One notable area is in photoredox catalysis, where phenacyl derivatives can participate in reactions initiated by visible light. nih.govacs.org These reactions often exhibit unique reactivity compared to traditional methods, enabling transformations such as the reduction of electron-deficient olefins and aromatic ketones. nih.govacs.org

The versatility of the phenacyl group is also being exploited in the development of photoremovable protecting groups (PPGs). The 2-hydroxyphenacyl group, for instance, can be used to "cage" and later release substrates like methanesulfonate upon irradiation. nih.gov This has significant implications for time-resolved biochemical studies where the rapid, light-induced release of a molecule is required to study fast biological processes. nih.gov For example, the related p-hydroxyphenacyl (pHP) group has been instrumental in the rapid release of nucleotides like ATP and GTP to investigate the kinetics of enzymatic hydrolysis. nih.gov

Emerging catalytic methodologies also include the use of Brønsted acidic ionic liquids, such as 1-pentyl-1,2,4-triazolium methanesulfonate, which can act as organocatalysts for synthesizing β-carbonyl compounds. researchgate.net In a different vein, low-acidity N,N-dimethylbenzenaminium methanesulfonate has demonstrated excellent activity in the gold-catalyzed one-pot synthesis of 2,4-disubstituted thiazoles. researchgate.net This method is efficient, proceeding at room temperature with high yields. researchgate.net The broader field of catalysis continues to expand, with metal-organic frameworks (MOFs) being explored as versatile platforms for heterogeneous catalysis, photocatalysis, and electrocatalysis, suggesting potential future applications for compounds like this compound within these advanced materials. nih.gov

Advanced Mechanistic Elucidation and Kinetic Studies

A deeper understanding of the reaction mechanisms and kinetics involving this compound is crucial for optimizing existing applications and discovering new ones. Recent studies have employed a combination of experimental techniques and computational modeling to unravel the intricate details of these processes.

For reactions involving the photoremoval of the 2-hydroxyphenacyl protecting group to release methanesulfonic acid, laser flash photolysis and steady-state sensitization studies have been pivotal. nih.gov These investigations revealed that the substrate is released from a short-lived triplet state. nih.gov Density Functional Theory (DFT) calculations further clarified the reaction steps, identifying a triplet excited state intramolecular proton transfer as a major deactivation channel, alongside minor productive pathways. nih.gov

Kinetic studies are also essential for understanding the formation of sulfonate esters. For example, the reaction between methanesulfonic acid and methanol (B129727) to form methyl methanesulfonate has been studied to quantify its formation under various conditions relevant to pharmaceutical processing. pqri.orgresearchgate.net Isotopic labeling experiments using ¹⁸O-labeled methanol confirmed that the methanol C-O bond is cleaved during the reaction, supporting a mechanism analogous to the reversal of sulfonate ester solvolysis. pqri.orgresearchgate.net

Computational studies have also shed light on nucleophilic substitution reactions at phenacyl bromides, which are common precursors. researchgate.net DFT computations have shown that the reaction with pyridines proceeds via an SN2 mechanism, and contrary to earlier assumptions, a tetrahedral intermediate is not formed. researchgate.net The calculations revealed that the transition state's structure is influenced by substituents on both the pyridine (B92270) and the phenacyl bromide. researchgate.net Such detailed mechanistic insights are invaluable for predicting reactivity and designing more efficient synthetic protocols.

The following table summarizes key kinetic and mechanistic findings from recent studies:

System StudiedMethod(s) UsedKey Finding
2-Hydroxythis compound Laser Flash Photolysis, DFT CalculationsPhotorelease of methanesulfonate occurs from a short-lived triplet state via intramolecular proton transfer. nih.gov
Methyl Methanesulfonate Formation GC-MS, ¹⁸O Isotopic LabelingFormation from methanol and methanesulfonic acid proceeds via cleavage of the methanol C-O bond. pqri.orgresearchgate.net
Phenacyl Bromide + Pyridine Substitution DFT Computational ModelingReaction proceeds via an SN2 mechanism without forming a tetrahedral intermediate; transition state structure is substituent-dependent. researchgate.net
p-Hydroxyphenacyl Caged Nucleotides Time-Resolved SpectroscopyRapid release of substrates (e.g., ATP, GTP) is crucial for determining the rate constants of early events in catalytic hydrolysis. nih.gov

Integration into Flow Chemistry and Automated Synthesis Platforms

The principles of flow chemistry—performing chemical reactions in a continuously flowing stream—are being increasingly applied to enhance reaction efficiency, safety, and scalability. While specific examples detailing the integration of this compound into flow systems are not yet widespread, the synthesis of its precursors, such as phenacyl bromide, has been successfully optimized using this technology. rsc.org Microreactors have been used to screen multiple reaction parameters for the bromination of acetophenone, allowing for the rapid identification of optimal conditions that can be scaled up to a larger continuous flow system. rsc.org This approach demonstrates the potential for producing phenacyl derivatives with high selectivity and yield. rsc.org

Automated synthesis platforms are also revolutionizing chemical discovery by combining robotics with intelligent software to accelerate the design-make-test cycle. synplechem.com Systems that integrate retrosynthesis software with automated, cartridge-based synthesizers can significantly reduce the manual effort and time required for planning and executing multi-step syntheses. synplechem.com For instance, automated systems have been developed for the preparation of radiolabeled compounds like [¹⁸F]FP-CIT, where potassium methanesulfonate solutions are used in the process, showcasing the compatibility of methanesulfonate salts with automated protocols. nih.gov The application of these automated flow chemistry systems could be extended to the synthesis and application of this compound, enabling high-throughput screening of reaction conditions and the rapid generation of derivative libraries for various applications. vapourtec.comnih.gov

The key advantages of integrating chemical processes into these modern platforms are summarized below:

Enhanced Control: Precise control over parameters like temperature, pressure, and reaction time. rsc.org

Improved Safety: Safe handling of hazardous reagents and unstable intermediates by generating them in-situ for immediate consumption. nih.gov

Scalability: Seamless transition from small-scale optimization to larger-scale production. rsc.org

High-Throughput: Automation enables the rapid execution of numerous reactions for library synthesis and optimization. vapourtec.com

Expanding Applications in Supramolecular Chemistry and Materials Science

The unique chemical properties of this compound and its derivatives are paving the way for their use in the sophisticated fields of supramolecular chemistry and materials science. Supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions. The phenacyl moiety, with its aromatic ring and carbonyl group, can participate in various intermolecular interactions, such as hydrogen bonding and π-π stacking, which are fundamental to building complex supramolecular architectures.

In materials science, phenacyl-containing compounds are being investigated for the development of functional materials. For example, substituted phenacyl sulfonium (B1226848) compounds have been shown to act as effective cationic photoinitiators for the polymerization of monomers like diepoxides upon UV irradiation. researchgate.net This property is valuable for creating cross-linked polymer networks used in coatings, adhesives, and advanced composites.

Furthermore, the general reactivity of sulfonate esters and related compounds is being harnessed in the synthesis of novel materials. While direct applications of this compound are still emerging, related chemistries suggest potential avenues. For example, research into the synthesis of 1,3-thiazoles, which are important scaffolds in materials science, sometimes involves phenacyl bromide precursors and methanesulfonate catalysts. researchgate.netresearchgate.net The development of polymers and biopolymers through controlled synthesis is a major focus of materials science, and the integration of functional groups like this compound could impart specific, desirable properties to these materials. nih.gov

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing phenacyl methanesulfonate in laboratory settings?

  • Methodological Answer : this compound can be synthesized via esterification of methanesulfonic acid with phenacyl alcohol derivatives. A validated approach involves adapting methods used for phenacyl esters, such as reacting phenacyl bromide with carboxylic acids under controlled conditions. For example, microwave-assisted synthesis (e.g., 50–100 W irradiation for 10–30 minutes) or ultrasound-mediated reactions (20–40 kHz for 15–60 minutes) significantly enhance reaction efficiency compared to conventional heating . Key parameters include stoichiometric ratios (e.g., 1:1.2 molar ratio of phenacyl bromide to acid), solvent selection (e.g., acetonitrile or DMF), and catalysts like triethylamine. Post-reaction purification via recrystallization or column chromatography is critical for isolating high-purity products.

Q. How is this compound characterized using spectroscopic and computational methods?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Compare experimental shifts with Density Functional Theory (DFT)-calculated values (e.g., B3LYP/6-311+G(2d,p) basis sets). For instance, methanesulfonate methyl protons typically appear at δ 3.0–3.5 ppm .
  • IR : Confirm ester C=O stretches (~1700–1750 cm⁻¹) and sulfonate S=O stretches (~1150–1350 cm⁻¹).
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺).
  • Computational Chemistry : Generate Molecular Electrostatic Potential (MEP) maps and Frontier Molecular Orbitals (FMOs) to predict reactivity and stability .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation of aerosols .
  • Storage : Store in airtight containers at 2–8°C in a dry, ventilated area. Avoid contact with strong oxidizers (e.g., peroxides) .
  • Emergency Protocols : For skin contact, rinse immediately with 0.1 M sodium bicarbonate solution; for spills, neutralize with inert adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can reaction conditions for this compound synthesis be optimized using non-conventional energy sources?

  • Methodological Answer :

  • Microwave Irradiation : Optimize power (50–150 W) and pulse duration to reduce reaction time by 60–80% compared to conventional methods. Use sealed vessels to prevent solvent evaporation .
  • Ultrasound : Adjust frequency (20–40 kHz) and amplitude to enhance cavitation effects, improving yield by 15–30%. Monitor temperature to avoid side reactions (e.g., hydrolysis) .
  • Comparative Analysis : Design a factorial experiment (e.g., 3² DOE) to evaluate interactions between energy input, solvent polarity, and catalyst concentration.

Q. How can discrepancies between computational predictions and experimental data be resolved in this compound studies?

  • Methodological Answer :

  • DFT Refinement : Test multiple basis sets (e.g., 6-31G(d,p) vs. 6-311+G(2d,p)) and solvent models (e.g., PCM for acetonitrile) to align calculated NMR shifts with experimental values .
  • Error Analysis : Quantify deviations using root-mean-square (RMS) error metrics. If discrepancies exceed 0.5 ppm for ¹H NMR, re-evaluate conformational sampling or solvent effects.
  • Hybrid Methods : Combine molecular dynamics (MD) simulations with DFT to account for dynamic solvation effects.

Q. What advanced analytical techniques detect trace impurities in this compound?

  • Methodological Answer :

  • Gas Chromatography (GC) : Use flame ionization detection (FID) with a DB-5MS column (30 m × 0.25 mm ID) to separate impurities like residual methanesulfonic acid (LOD: 0.1 ppm) .
  • HPLC-MS/MS : Employ a C18 column (2.6 µm, 100 Å) with ESI+ ionization to identify sulfonate degradation products (e.g., phenacyl alcohol derivatives) .

Data Analysis and Contradiction Resolution

Q. How should researchers statistically analyze contradictory data in this compound studies?

  • Methodological Answer :

  • Statistical Tests : Apply Student’s t-test (for normally distributed data) or Mann-Whitney U-test (non-parametric) to compare yields from different synthesis methods. Use Fisher’s exact test for categorical data (e.g., presence/absence of impurities) .
  • Error Propagation : Quantify uncertainties in NMR integration or GC peak areas using Monte Carlo simulations.
  • Meta-Analysis : Pool data from multiple studies (e.g., microwave vs. ultrasound yields) using random-effects models to assess heterogeneity .

Safety and Regulatory Considerations

Q. What mutagenicity risks are associated with this compound, and how are they assessed?

  • Methodological Answer :

  • Ames Test : Use Salmonella typhimurium TA100 strains with S9 metabolic activation to evaluate frameshift mutations. Compare with positive controls (e.g., ethyl methanesulfonate) .
  • In Vitro Cytotoxicity : Measure IC₅₀ values in human cell lines (e.g., HEK293) via MTT assays. Correlate with structural analogs (e.g., methyl methanesulfonate) for risk extrapolation .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.